molecular formula C9H7BrN2O2 B13135232 5-Bromo-8-methoxyquinazolin-4(3H)-one

5-Bromo-8-methoxyquinazolin-4(3H)-one

Cat. No.: B13135232
M. Wt: 255.07 g/mol
InChI Key: AEBSGSVXNPZRLU-UHFFFAOYSA-N
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Description

5-Bromo-8-methoxyquinazolin-4(3H)-one is a synthetically versatile brominated quinazolinone derivative of significant interest in medicinal chemistry, particularly in the field of oncology research. This compound serves as a crucial chemical intermediate and scaffold for the design and synthesis of novel small-molecule therapeutics. Its primary research value lies in its application for developing dual-target inhibitors, specifically against key oncology targets Poly(ADP-ribose) polymerase-1 (PARP1) and Bromodomain-containing protein 4 (BRD4) . The strategic bromo and methoxy substituents on the quinazolinone core structure facilitate further synthetic modifications, enabling researchers to explore structure-activity relationships (SAR) and optimize drug-like properties . Quinazolin-4(3H)-one derivatives are a therapeutically important class of nitrogen-containing heterocycles, with several analogues approved as drugs for cancer therapy . Research into this compound and related compounds is grounded in the innovative concept of synthetic lethality, a promising strategy for selectively targeting cancer cells . Inhibiting both PARP1, a key enzyme in DNA damage repair, and BRD4, an epigenetic regulator involved in gene transcription and DNA repair pathways, can create a synergistic anti-cancer effect. This co-targeting approach represents a potential therapeutic strategy for breast cancer models, including BRCA1/2 wild-type cancers, which may not respond to PARP inhibition alone . This product is intended for research purposes by qualified laboratory scientists and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

5-bromo-8-methoxy-3H-quinazolin-4-one

InChI

InChI=1S/C9H7BrN2O2/c1-14-6-3-2-5(10)7-8(6)11-4-12-9(7)13/h2-4H,1H3,(H,11,12,13)

InChI Key

AEBSGSVXNPZRLU-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)Br)C(=O)NC=N2

Origin of Product

United States

The Enduring Significance of Quinazolinone Scaffolds in Modern Chemical Science

The quinazolinone core, a bicyclic heterocycle composed of a fused benzene (B151609) and pyrimidine (B1678525) ring, is a cornerstone in the development of new therapeutic agents. nih.gov Its structural rigidity, coupled with the capacity for substitution at multiple positions, allows for the fine-tuning of its physicochemical and pharmacological properties. This versatility has led to the development of numerous quinazolinone-based compounds with a broad spectrum of medicinal applications. acgpubs.org

Historically and currently, quinazolinone derivatives have demonstrated significant efficacy across various therapeutic areas. Their biological activities are extensive, encompassing anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral properties, among others. acgpubs.orgmdpi.com This wide range of bioactivity stems from the ability of the quinazolinone scaffold to interact with a multitude of biological targets, including enzymes like kinases and polymerases, and cellular receptors. mdpi.comresearchgate.net The stability of the quinazolinone ring to metabolic oxidation and hydrolysis further enhances its appeal as a pharmacophore.

Table 1: Selected Biological Activities of Quinazolinone Derivatives

Biological Activity Therapeutic Area Example Target(s)
Anticancer Oncology Tyrosine Kinases (e.g., EGFR), Tubulin Polymerization, PARP1, BRD4
Anti-inflammatory Immunology Cyclooxygenase (COX), 5-Lipoxygenase (5-LOX)
Antimicrobial Infectious Disease Bacterial and Fungal Enzymes
Anticonvulsant Neurology Ion Channels

This table is illustrative and not exhaustive of the many biological activities exhibited by quinazolinone derivatives.

The Scientific Rationale for Investigating Substituted Quinazolinones: the Case of 5 Bromo 8 Methoxyquinazolin 4 3h One

The specific decoration of the quinazolinone skeleton with substituents is a deliberate strategy to modulate biological activity, selectivity, and pharmacokinetic profiles. The compound 5-Bromo-8-methoxyquinazolin-4(3H)-one features two key substituents on the benzene (B151609) ring portion of the scaffold: a bromine atom at position 5 and a methoxy (B1213986) group at position 8. The investigation into this particular substitution pattern is founded on established principles of medicinal chemistry.

The Influence of Substituents:

Bromo Group (Position 5): The introduction of a halogen, such as bromine, is a common tactic in drug design. The bromo group is an electron-withdrawing group that can significantly alter the electronic distribution of the aromatic ring. This can influence the molecule's ability to engage in hydrogen bonding and other non-covalent interactions with its biological target. Furthermore, the lipophilicity conferred by the bromine atom can enhance membrane permeability and bioavailability. In several classes of bioactive molecules, bromo-substitution has been linked to enhanced potency. For instance, studies on other bromo-substituted quinazolinones have highlighted their potential as potent cytotoxic agents against cancer cell lines. ekb.eg

Methoxy Group (Position 8): The methoxy group (-OCH₃) is an electron-donating group that can also participate in hydrogen bond formation as an acceptor. Its presence can influence the molecule's conformation and metabolic stability. The strategic placement of methoxy groups on heterocyclic scaffolds has been shown to be crucial for activity in various contexts, including kinase inhibition. acs.org Research into 8-methoxyquinazoline derivatives has pointed towards their potential in developing inhibitors for enzymes like p97 ATPase, which is a target in cancer therapy. acs.org

Plausible Synthetic Pathway:

The synthesis would likely commence from the commercially available precursor, 2-amino-5-bromo-3-methoxybenzoic acid. biosynce.com This starting material would first be converted to its corresponding amide, 2-amino-5-bromo-3-methoxybenzamide. The final cyclization to form the quinazolinone ring could then be achieved by reacting this amide with a suitable C1 source, such as triethyl orthoformate or formamide, under thermal or acid-catalyzed conditions. This general strategy offers a straightforward and high-yielding pathway to the target molecule.

An Overview of Current Research Trajectories for Quinazolinone Derivatives

Established and Emerging Synthetic Routes to the Quinazolinone Core

The quinazolin-4(3H)-one framework is a privileged scaffold in medicinal chemistry, and numerous methods have been developed for its construction. These methods range from traditional cyclocondensation reactions to modern, highly efficient multicomponent and green chemical processes.

Cyclocondensation Approaches and Their Mechanistic Underpinnings

Cyclocondensation reactions represent the classical and most fundamental approach to the quinazolinone core. A primary method involves the condensation of 2-aminobenzoyl derivatives, such as anthranilic acid or 2-aminobenzamide (B116534), with a source of a carbonyl group or its equivalent. nih.gov

A common pathway is the reaction of 2-aminobenzamide with aldehydes. The proposed mechanism for this transformation begins with the nucleophilic attack of the primary amino group of 2-aminobenzamide on the aldehyde's carbonyl carbon, forming an imine intermediate after dehydration. mdpi.com This is followed by an intramolecular cyclization where the amide nitrogen attacks the imine carbon. The resulting dihydroquinazolinone intermediate is then oxidized to afford the aromatic quinazolin-4(3H)-one. mdpi.com

Another widely used cyclocondensation involves three components: anthranilic acid, an amine, and an orthoester (e.g., trimethyl orthoformate) or formic acid. researchgate.netnih.gov The mechanism, often facilitated by an acid catalyst, is thought to proceed via the initial formation of an amidine from the reaction of the amine and the orthoester. Anthranilic acid then reacts with this intermediate, leading to a cyclization and elimination cascade that yields the final quinazolinone product. researchgate.net Various catalysts, including heteropolyacids under microwave irradiation, have been employed to improve the efficiency of these reactions. nih.gov

The table below summarizes key cyclocondensation strategies.

Starting MaterialsReagents/CatalystsKey Features
2-Aminobenzamide, AldehydesVarious oxidants (e.g., TBHP, I₂, DDQ)Two-step process (condensation then oxidation), widely applicable. mdpi.com
Anthranilic acid, Amines, Orthoesters/Formic acidAcid catalysts (e.g., p-TsOH, heteropolyacids)Three-component reaction, often performed in one pot. researchgate.net
o-AcylaminobenzamideBase or acidIntramolecular cyclization, precursor requires prior synthesis. rsc.org
Benzoxazin-4-ones, AminesHeat or catalystTwo-step synthesis via a common intermediate. nih.govrsc.org
β-Ketoesters, o-AminobenzamidesPhosphorous acidMetal- and oxidant-free, involves C-C bond cleavage. acs.org

One-Pot and Multicomponent Reaction Strategies

To enhance synthetic efficiency, reduce waste, and simplify procedures, one-pot and multicomponent reactions (MCRs) have gained significant traction. lookchem.com These strategies allow for the construction of complex molecules like quinazolinones from simple starting materials in a single synthetic operation without isolating intermediates.

Several innovative MCRs for quinazolinone synthesis have been reported. A three-component assembly of anthranilates, arenediazonium salts, and nitriles provides a versatile route to 3-arylquinazolin-4(3H)-ones. acs.org Another prominent MCR involves the reaction of isatoic anhydride (B1165640), an amine, and an orthoester, which proceeds in excellent yields under thermal or microwave conditions. acs.org The use of isatoic anhydride is particularly advantageous as it serves as a convenient and stable precursor to the 2-aminobenzoyl moiety. A simple and catalyst-free one-pot synthesis has also been developed using the condensation of isatoic anhydride, an aldehyde, and ammonium (B1175870) acetate. derpharmachemica.com

Palladium-catalyzed reactions have also been adapted into one-pot sequences. For instance, a procedure involving the Pd-catalyzed carbonylation of N-(2-iodophenyl)acetamides, followed by the release of a masked amine and subsequent spontaneous cyclizations, has been used to construct fused polycyclic quinazolinone scaffolds. rsc.org These advanced strategies highlight the power of MCRs in rapidly generating molecular diversity.

Oxidant-Free and Green Chemistry Synthetic Protocols

In line with the principles of sustainable chemistry, significant efforts have been directed toward developing oxidant-free and green synthetic protocols for quinazolinone synthesis. These methods aim to minimize the use of harsh or toxic reagents, reduce energy consumption, and employ environmentally benign solvents.

Oxidant-Free Syntheses: Many traditional methods require a separate oxidation step to aromatize the dihydroquinazolinone intermediate, often using stoichiometric amounts of oxidants. mdpi.com Modern protocols have emerged that circumvent this requirement. One such strategy involves the reaction of 2-amino-N-methoxybenzamides with aldehydes. Promoted by acetic acid, the reaction proceeds via a cascade of cyclocondensation and elimination, where the N-methoxy group acts as an internal leaving group, obviating the need for an external oxidant or metal catalyst. rsc.org Another innovative, oxidant-free approach utilizes a copper-catalyzed reaction between 2-aminobenzamides, sulfonyl azides, and terminal alkynes, which proceeds under mild conditions to give high yields of the desired products. nih.gov Similarly, the phosphorous acid-catalyzed cyclocondensation of β-ketoesters with o-aminobenzamides is a metal- and oxidant-free method that relies on a selective C–C bond cleavage. acs.orgacs.org

Green Chemistry Protocols: Green approaches focus on improving the environmental footprint of chemical syntheses. The use of microwave irradiation has been shown to dramatically reduce reaction times, often from hours to minutes, while improving yields. nih.gov Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, have been successfully used as recyclable and biodegradable reaction media for quinazolinone synthesis. tandfonline.comresearchgate.net Furthermore, catalyst-free systems, such as the reaction of o-aminobenzamide with styrenes in DMSO, offer a sustainable and metal-free route to the quinazolinone core. mdpi.com

The following table highlights some green synthetic protocols.

Green StrategyReaction ExampleConditionsAdvantagesYields
Microwave-Assisted SynthesisAnthranilic acid, amine, orthoesterHeteropolyacid catalyst, solvent-freeReduced reaction time (13 min), high efficiency. nih.gov~80%
Deep Eutectic Solvents (DES)Anthranilic acid, acetic anhydride, amineCholine chloride:urea, 80°CBiodegradable, recyclable solvent system. tandfonline.comresearchgate.netGood
Metal- and Catalyst-Freeo-Aminobenzamide, styrenesTBHP, DMSO, 120°CAvoids metal contamination and catalyst cost. mdpi.comGood-High
Oxidant-Free Cascade2-Amino-N-methoxybenzamide, aldehydesAcetic acid, 110°CNo external oxidant needed, non-toxic byproduct. rsc.orgGood-Excellent

Targeted Synthesis of 5-Bromo-8-methoxyquinazolin-4(3H)-one

The targeted synthesis of specifically substituted quinazolinones like this compound requires a multi-step approach that carefully considers the introduction of the desired functional groups at the correct positions. A plausible synthetic strategy involves the initial construction of the 8-methoxyquinazolinone core followed by selective halogenation.

Precursor Synthesis and Halogenation/Alkoxylation Strategies

Precursor Synthesis: The synthesis of the 8-methoxyquinazolin-4(3H)-one precursor logically begins with a correspondingly substituted aniline (B41778) or benzoic acid. A key starting material is 2-amino-3-methoxybenzoic acid chemicalbook.comsigmaaldrich.com or its corresponding amide, 2-amino-3-methoxybenzamide . The synthesis of the latter can be achieved from 3-methoxyaniline. nih.gov This process can involve the conversion of the aniline to an isatoic anhydride derivative, followed by a ring-opening reaction with ammonia (B1221849) to yield the required 2-amino-3-methoxybenzamide. nih.gov Once this key intermediate is obtained, it can be cyclized with a one-carbon synthon, such as formic acid or trimethyl orthoformate, to yield 8-methoxyquinazolin-4(3H)-one .

Halogenation Strategy: With the 8-methoxyquinazolin-4(3H)-one core in hand, the next step is the introduction of the bromine atom at the C5 position. This is an electrophilic aromatic substitution reaction. The electronic properties of the quinazolinone ring system, particularly the presence of the electron-donating methoxy (B1213986) group at C8, are critical. The methoxy group is an activating, ortho-para directing group. Therefore, it will direct incoming electrophiles to the C7 (ortho) and C5 (para) positions.

Studies on the bromination of the closely related 8-methoxyquinoline (B1362559) system provide strong evidence for the feasibility and regioselectivity of this step. The bromination of 8-methoxyquinoline with molecular bromine in chloroform (B151607) at ambient temperature proceeds with high selectivity to furnish 5-bromo-8-methoxyquinoline as the sole product in high yield (92%). researchgate.net This high para-selectivity suggests that direct bromination of 8-methoxyquinazolin-4(3H)-one is a highly promising route to selectively synthesize this compound.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is paramount for maximizing the yield and purity of the final product in both the cyclization and halogenation steps.

Cyclization Step Optimization: For the formation of the 8-methoxyquinazolinone core from 2-amino-3-methoxybenzamide, several parameters can be tuned. The choice of the C1 synthon (e.g., formic acid vs. triethyl orthoformate), catalyst (e.g., p-TsOH, H₂SO₄), solvent (e.g., ethanol (B145695), toluene, or solvent-free), and temperature can significantly impact reaction efficiency. Microwave-assisted synthesis could be explored to shorten reaction times and potentially improve yields, as demonstrated in the synthesis of other quinazolinone analogues. nih.gov

Halogenation Step Optimization: For the selective bromination at the C5 position, the choice of brominating agent is crucial. While molecular bromine (Br₂) is effective, other reagents like N-Bromosuccinimide (NBS) can offer milder reaction conditions and improved handling. nuph.edu.ua The reaction solvent can influence the reactivity and selectivity; solvents ranging from chlorinated hydrocarbons (CHCl₃, DCM) to polar acids (acetic acid) can be screened. researchgate.netnuph.edu.ua Temperature control is also vital to prevent over-bromination or side reactions. The reaction can typically be performed at or below room temperature to enhance selectivity. The table below summarizes conditions used for the bromination of related heterocyclic systems.

SubstrateBrominating AgentCatalyst/SolventConditionsProduct(s)Yield/SelectivityReference
8-MethoxyquinolineBr₂ChloroformRoom Temp, 2 days5-Bromo-8-methoxyquinoline92% (sole product) researchgate.net
3-ArylquinazolinoneNBSPeptide catalyst / Toluene0°C to Room TempAtropisomeric bromo-quinazolinones86% nih.gov
2-MethylquinolinoneNBSAcetic acid / Benzoyl peroxideReflux3,6-Dibromo derivativeModerate nuph.edu.ua

By carefully selecting precursors and optimizing the conditions for both the core-forming cyclization and the subsequent regioselective bromination, an efficient and targeted synthesis of this compound can be achieved.

Derivatization Strategies from this compound

The chemical reactivity of this compound allows for a multitude of derivatization strategies, enabling the generation of diverse libraries of analogues for further investigation. These strategies primarily target the C-5 bromo position, the O-8 methoxy group, and the N-3 and C-2 positions of the quinazolinone ring.

Chemical Transformations at the C-5 Bromo Position (e.g., Metal-Catalyzed Coupling Reactions)

The presence of a bromine atom at the C-5 position provides a reactive handle for various metal-catalyzed cross-coupling reactions, facilitating the introduction of a wide array of substituents. While specific examples for this compound are not extensively documented in the reviewed literature, the principles of these reactions are well-established for bromo-substituted aromatic and heteroaromatic systems. It is reasonable to extrapolate that common coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination could be successfully applied.

For instance, a Suzuki coupling would involve the reaction of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This would allow for the introduction of various aryl or heteroaryl groups at the C-5 position.

Reactant 1Reactant 2CatalystProduct
This compoundArylboronic acidPd(PPh₃)₄5-Aryl-8-methoxyquinazolin-4(3H)-one
This compoundTerminal alkynePdCl₂(PPh₃)₂, CuI5-Alkynyl-8-methoxyquinazolin-4(3H)-one
This compoundAminePd₂(dba)₃, Ligand5-Amino-8-methoxyquinazolin-4(3H)-one
Table 1: Hypothetical Metal-Catalyzed Coupling Reactions at the C-5 Position

Modifications at the O-8 Methoxy Position

The methoxy group at the O-8 position can be a target for modification, most commonly through demethylation to yield the corresponding 8-hydroxyquinazolinone. This transformation is typically achieved using strong acids such as hydrobromic acid or Lewis acids like boron tribromide. The resulting hydroxyl group can then be further functionalized, for example, through etherification or esterification, to introduce a variety of substituents and modulate the compound's properties.

Diversification at the N-3 and C-2 Positions of the Quinazolinone Ring

The N-3 and C-2 positions of the quinazolinone ring are crucial for structural diversification. The N-3 position, bearing a proton in the parent compound, is readily amenable to alkylation or acylation reactions. nih.govresearchgate.netjuniperpublishers.com Reaction with various alkyl halides or acyl chlorides in the presence of a base allows for the introduction of a wide range of substituents. nih.govresearchgate.netjuniperpublishers.com These modifications can significantly influence the biological activity of the resulting analogues.

The C-2 position can also be functionalized. While the parent this compound is unsubstituted at C-2, derivatives can be synthesized from precursors that already incorporate a substituent at this position. For example, starting from 2-amino-3-methoxy-6-bromobenzoic acid, condensation with different reagents can introduce various groups at the C-2 position of the resulting quinazolinone.

PositionReaction TypeReagentsFunctional Group Introduced
N-3AlkylationAlkyl halide, BaseAlkyl group
N-3AcylationAcyl chloride, BaseAcyl group
C-2CyclizationAmides, OrthoestersVarious alkyl/aryl groups
Table 2: Diversification Strategies at the N-3 and C-2 Positions

Synthesis of Tricyclic and Fused Quinazolinone Derivatives

The synthesis of tricyclic and fused quinazolinone derivatives often starts from precursors of this compound, such as 5-bromoanthranilic acid. nih.govresearchgate.netnih.gov One common strategy involves the condensation of a substituted anthranilic acid with a chloro-acyl chloride to form an N-acylanthranilic acid. nih.govresearchgate.netnih.gov This intermediate can then be cyclized to a benzoxazinone, which upon reaction with an appropriate amine, yields a tricyclic quinazolinone. nih.govresearchgate.netnih.gov For example, the reaction of 5-bromoanthranilic acid with 3-chloropropionyl chloride or 4-chlorobutyryl chloride can lead to the formation of pyrrolo- or piperidino-fused quinazolinones. nih.govresearchgate.net

Stereoselective Synthesis Approaches for Chiral Quinazolinone Analogues (if applicable)

The development of stereoselective synthetic methods is crucial when the target quinazolinone analogues possess chiral centers. While the core this compound is achiral, derivatization can introduce chirality. For instance, the introduction of a chiral substituent at the N-3 or C-2 position would result in a chiral molecule. Stereoselective synthesis in such cases would involve the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis to control the stereochemical outcome of the reaction. Although specific examples for the stereoselective synthesis of chiral analogues of this compound are not detailed in the provided search results, general principles of asymmetric synthesis would apply.

Electrophilic and Nucleophilic Substitution Reactions on the Quinazolinone Core

The quinazolinone core possesses sites amenable to both electrophilic and nucleophilic attack. The benzene (B151609) ring, activated by the methoxy group, is predisposed to electrophilic aromatic substitution. While specific studies on this compound are not extensively documented, the principles of electrophilic substitution on substituted benzene rings suggest that incoming electrophiles would likely be directed to the positions ortho and para to the activating methoxy group. However, the existing bromine atom and the fused pyrimidine (B1678525) ring will also exert steric and electronic influences on the regioselectivity of such reactions.

Nucleophilic aromatic substitution (SNAr) on the quinazolinone ring system is also a significant reaction pathway, particularly at the 4-position of the pyrimidine ring, which is activated by the adjacent nitrogen atom and the carbonyl group. Although the subject compound has a stable lactam structure at this position, precursors such as 4-chloro-5-bromo-8-methoxyquinazoline would be highly susceptible to nucleophilic displacement of the chlorine atom.

Coupling Reactions Involving the Bromo Substituent (e.g., Suzuki, Heck, Sonogashira Coupling)

The presence of the bromine atom at the 5-position is the most synthetically exploited feature of this compound. This halogen serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Halogenated quinazolinones are recognized as valuable intermediates for these transformations. The general reactivity trend for halogens in such coupling reactions is I > Br > Cl, making the bromo-substituted compound an ideal substrate with a good balance of reactivity and stability.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming biaryl structures. This compound can be coupled with various aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base to yield 5-aryl-8-methoxyquinazolin-4(3H)-ones. These products are of significant interest in the development of kinase inhibitors and other biologically active molecules.

Heck Coupling: The Heck reaction allows for the introduction of alkenyl groups. The reaction of this compound with alkenes, under palladium catalysis, would lead to the formation of 5-alkenyl-8-methoxyquinazolin-4(3H)-ones, providing a route to compounds with extended conjugation.

Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is employed. This reaction involves the coupling of this compound with terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst. The resulting 5-alkynyl-8-methoxyquinazolin-4(3H)-ones can serve as precursors for further transformations, such as the synthesis of more complex heterocyclic systems.

Coupling Reaction Reactant Catalyst System (Typical) Product Type
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄, Na₂CO₃5-Aryl-8-methoxyquinazolin-4(3H)-one
HeckAlkenePd(OAc)₂, P(o-tolyl)₃, Et₃N5-Alkenyl-8-methoxyquinazolin-4(3H)-one
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂, CuI, Et₃N5-Alkynyl-8-methoxyquinazolin-4(3H)-one

Redox Chemistry and Associated Transformations

The quinazolinone nucleus is generally stable to a range of oxidizing and reducing conditions. However, specific reagents can effect transformations. The pyrimidine ring of the quinazolinone system can be reduced under certain conditions. For instance, catalytic hydrogenation with palladium or platinum oxide has been shown to reduce the C2-N3 double bond in some 3-substituted 4(3H)-quinazolinones to yield the corresponding 1,2,3,4-tetrahydroquinazolin-4-ones. The benzene ring portion can also be reduced, though this typically requires more forcing conditions.

Oxidative reactions on the quinazolinone core are less common, as the system is already in a relatively high oxidation state. However, functional groups attached to the quinazolinone scaffold can, of course, undergo a wide range of redox transformations.

Ring-Opening and Rearrangement Reactions

The quinazolinone ring is generally stable; however, under harsh conditions such as strong acid or base at elevated temperatures, ring-opening can occur. Hydrolysis can lead to the formation of the corresponding 2-aminobenzoic acid derivatives. For this compound, this would yield 2-amino-3-bromo-6-methoxybenzoic acid derivatives. Such reactions are generally not synthetically desirable unless they are the first step in a planned reaction sequence. Rearrangement reactions of the quinazolinone core itself are not commonly reported under typical synthetic conditions.

Catalyst-Mediated Reactions and Ligand Design

Beyond the cross-coupling reactions mentioned above, the quinazolinone scaffold can participate in other catalyst-mediated transformations. The nitrogen atoms and the carbonyl oxygen of the quinazolinone core can act as coordination sites for metal catalysts. This coordination can influence the reactivity of the molecule, for example, by activating certain C-H bonds for functionalization. Recent advances in C-H activation have demonstrated the potential for direct functionalization of the quinazolinone core, offering an alternative to traditional cross-coupling strategies.

In the context of ligand design, quinazolinone derivatives can themselves act as ligands for transition metals. The specific substitution pattern of this compound, with its bromo and methoxy groups, could be fine-tuned through further synthetic modifications to create ligands with specific electronic and steric properties for applications in catalysis.

Spectroscopic and Advanced Structural Characterization in Chemical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

No experimental ¹H NMR or ¹³C NMR spectroscopic data for 5-Bromo-8-methoxyquinazolin-4(3H)-one has been reported in the reviewed literature. Such analysis would be critical for confirming the molecular structure by identifying the chemical environment of each hydrogen and carbon atom. Predicted data based on analogous compounds suggests the methoxy (B1213986) protons (-OCH₃) would likely appear as a singlet around δ 3.8–3.95 ppm, while the aromatic protons would be found in the δ 7.5–8.2 ppm region. The carbonyl carbon (C=O) would be expected near δ 160–165 ppm. However, these are theoretical estimations, not experimental findings.

Mass Spectrometry Techniques for Structural Confirmation and Reaction Monitoring

High-resolution mass spectrometry (HRMS) data, which would confirm the elemental composition and exact mass of this compound, has not been published. This technique would be essential for verifying the molecular weight of 255.07 g/mol (for the most common isotopes, ⁷⁹Br) and for studying fragmentation patterns to further support structural assignments.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

There are no published single-crystal X-ray diffraction studies for this compound. Such an analysis would provide definitive proof of the molecular structure in the solid state, offering precise bond lengths, bond angles, and details about the planarity of the quinazolinone ring system. It would also reveal crucial information about intermolecular interactions, such as hydrogen bonding or π–π stacking, which govern the crystal packing.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies

Experimental Fourier-transform infrared (FT-IR) or Raman spectra for this compound are not available in the scientific literature. These techniques would be used to identify characteristic vibrational modes of the functional groups present, such as the C=O stretch of the amide, N-H bending and stretching, C-O stretches of the methoxy group, and vibrations of the aromatic ring system.

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Property Analysis

No studies detailing the photophysical properties of this compound using electronic absorption (UV-Vis) or fluorescence spectroscopy have been found. This type of characterization would provide insights into the electronic transitions within the molecule, determining its absorption and emission wavelengths, quantum yield, and other important photophysical parameters.

Computational Chemistry and Theoretical Investigations of 5 Bromo 8 Methoxyquinazolin 4 3h One

Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals, and Electrostatic Potential Maps

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 5-Bromo-8-methoxyquinazolin-4(3H)-one. researchgate.net Methods such as B3LYP with a basis set like 6-311++G(d,p) are commonly employed to accurately model the geometry and electronic properties of such heterocyclic systems. rsc.orgufms.brresearchgate.net

Electronic Structure: The electronic nature of the molecule is significantly influenced by its substituents. The bromine atom at position 5 acts as an electron-withdrawing group through induction, while the methoxy (B1213986) group at position 8 is an electron-donating group through resonance. This push-pull electronic arrangement creates a polarized system, influencing the charge distribution across the bicyclic quinazolinone core.

Molecular Orbitals: The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring, particularly near the methoxy group. The LUMO is anticipated to be distributed over the electron-deficient pyrimidinone ring, especially around the C=O and C=N bonds. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's kinetic stability and reactivity. physchemres.org A smaller gap generally implies higher reactivity.

Electrostatic Potential Maps (MEP): An MEP provides a visual representation of the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites. proteopedia.org For this compound, the MEP would likely show regions of negative potential (typically colored red or yellow) concentrated around the carbonyl oxygen and the nitrogen atoms of the pyrimidine (B1678525) ring, indicating their susceptibility to electrophilic attack. researchgate.netresearchgate.net Conversely, a region of positive potential (blue) would be expected around the hydrogen atom on the N3 nitrogen, identifying it as a hydrogen bond donor site. chemrxiv.org

Table 1: Predicted Quantum Chemical Properties for this compound Data are hypothetical and based on typical values for similar quinazolinone derivatives found in the literature.

ParameterPredicted ValueSignificance
EHOMO~ -6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO~ -1.8 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)~ 4.7 eVIndicates chemical reactivity and kinetic stability. physchemres.org
Dipole Moment (μ)~ 3.5 DMeasures the overall polarity of the molecule.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, which could be formed from precursors like 2-amino-5-bromo-N-(substituted)-benzamide, DFT calculations can map out the entire reaction coordinate. acs.orgnih.gov

This analysis involves identifying all relevant stationary points on the potential energy surface, including reactants, intermediates, transition states (TS), and products. researchgate.net By calculating the energies of these species, a detailed reaction profile can be constructed. Transition state theory allows for the calculation of activation energies (Ea), which are the energy barriers that must be overcome for a reaction to proceed. The structure of a transition state represents the highest point of energy along the reaction pathway and is characterized by a single imaginary frequency in vibrational analysis.

Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a given transition state correctly connects the intended reactant and product, thereby validating the proposed mechanism. researchgate.net Such studies provide a step-by-step view of bond-forming and bond-breaking processes, offering insights that are often inaccessible through experimental means alone. figshare.com

Table 2: Hypothetical Energy Profile for a Key Synthetic Step Illustrative data for a cyclization step in quinazolinone synthesis.

SpeciesRelative Energy (kcal/mol)Description
Reactant (R)0.0Starting material (e.g., substituted 2-aminobenzamide).
Transition State (TS)+25.0Highest energy point during the cyclization.
Product (P)-15.0Final this compound product.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While quantum calculations describe the static electronic properties of a molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. nih.gov Using classical mechanics and a defined force field (e.g., AMBER, CHARMM), MD simulations model the atomic motions of the molecule, revealing its conformational flexibility and interactions with its environment, such as a solvent. tandfonline.com

Conformational Analysis: For this compound, MD simulations can be used to explore its conformational landscape. Key points of interest include the planarity of the fused quinazolinone ring system and the rotational freedom of the methoxy group at position 8. By simulating the molecule over nanoseconds, one can determine the most stable conformations and the energy barriers between them.

Solvent Interactions: Performing MD simulations with the molecule placed in a box of explicit solvent molecules (e.g., water) allows for a detailed analysis of solvation. mdpi.com This can reveal the structure of the solvation shells around the molecule and identify persistent hydrogen bonds between the solute and solvent. For instance, simulations would show water molecules acting as hydrogen bond acceptors from the N-H group and as donors to the carbonyl oxygen, which is critical for understanding the molecule's solubility and behavior in aqueous media. Analysis of metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can quantify the stability and flexibility of the molecule in solution. researchgate.net

Table 3: Typical Parameters for an MD Simulation

ParameterTypical Value/Setting
Force FieldGAFF (General Amber Force Field)
Solvent ModelTIP3P Water
System Temperature300 K
System Pressure1 atm
Simulation Time100 ns
EnsembleNPT (Isothermal-isobaric)

Molecular Docking Studies for Predictive Interaction with Biomolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ajbasweb.com For quinazolinone derivatives, a common application is to predict their binding mode within the active site of a protein, such as a kinase, which is a frequent target for this class of compounds. nih.govnih.gov

In a typical docking study involving this compound, the compound would be placed into the binding site of a target protein (e.g., Epidermal Growth Factor Receptor, EGFR). A scoring function then evaluates thousands of possible poses, ranking them based on predicted binding affinity. researchgate.net

The results would likely predict key molecular interactions. For instance, the quinazolinone core is well-known to form crucial hydrogen bonds with the "hinge region" of kinase domains. nih.gov The N-H group and one of the ring nitrogens often act as hydrogen bond donor and acceptor, respectively. The bromo- and methoxy-substituted benzene ring would likely be positioned within hydrophobic pockets, with the bromine atom potentially forming favorable halogen bonds with electron-rich residues like carbonyl oxygens. researchgate.net These predictive studies are invaluable for understanding how the molecule might interact with a biological target at an atomic level, without implying any clinical relevance.

Table 4: Predicted Interactions of this compound with a Kinase ATP Binding Site Hypothetical interactions based on docking studies of similar quinazolinone inhibitors.

Molecular MoietyType of InteractionPotential Interacting Residue
Quinazolinone N-HHydrogen Bond (Donor)Backbone Carbonyl of Hinge Residue (e.g., Met)
Quinazolinone N1Hydrogen Bond (Acceptor)Backbone N-H of Hinge Residue (e.g., Cys)
Bromo-methoxy-phenyl RingHydrophobic / van der WaalsAliphatic/Aromatic Residues (e.g., Leu, Val, Phe)
Bromine AtomHalogen BondBackbone Carbonyl or Asp/Glu side chain

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a scaffold like this compound, a 3D-QSAR study could be conducted to guide the design of new analogues with potentially enhanced properties. nih.govnih.gov

The process begins by generating a dataset of related quinazolinone analogues and measuring their biological activity against a specific target. ekb.eg For each molecule in the set, a wide range of numerical "descriptors" are calculated. These can include physicochemical properties (e.g., LogP, molecular weight), electronic descriptors (e.g., dipole moment, atomic charges), and topological indices that describe molecular shape and branching. biointerfaceresearch.com

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build a model that correlates a combination of these descriptors with the observed activity. unar.ac.id A robust QSAR model, once validated internally and externally, can be used to predict the activity of novel, yet-to-be-synthesized compounds. rsc.orgrsc.org This allows chemists to prioritize the synthesis of candidates that are predicted to be most active, saving significant time and resources.

Table 5: Examples of Molecular Descriptors Used in QSAR Studies

Descriptor ClassExample DescriptorsInformation Encoded
PhysicochemicalLogP, Molar Refractivity (MR)Hydrophobicity and steric bulk.
ElectronicDipole Moment, HOMO/LUMO energiesPolarity and electronic reactivity.
TopologicalWiener Index, Balaban IndexMolecular size, shape, and branching.
3D-QSAR FieldsCoMFA (Steric/Electrostatic)3D spatial distribution of steric and electrostatic properties. nih.gov

Mechanistic Biological Research and Molecular Target Identification in Vitro Focus

Exploration of Molecular Mechanisms of Action in Biological Systems

Derivatives of the quinazolin-4(3H)-one core structure exert their biological effects through a variety of molecular mechanisms. A primary mechanism is the inhibition of key enzymes involved in cellular signaling, particularly protein kinases. nih.govnih.gov By acting as inhibitors of multiple tyrosine protein kinases, these compounds can interfere with signal transduction pathways that are critical for cell proliferation, differentiation, and survival. nih.gov Some derivatives function as ATP-competitive or non-competitive inhibitors of these kinases, effectively blocking the phosphorylation cascade. nih.govnih.gov

Beyond kinase inhibition, certain quinazolinone derivatives have been shown to inhibit tubulin polymerization, a process essential for microtubule formation and cell division. mdpi.com This disruption of the cytoskeleton can lead to cell cycle arrest and apoptosis. mdpi.com Furthermore, these compounds may induce apoptosis by modulating the expression of key regulatory proteins, such as caspases and members of the Bcl-2 family. mdpi.com In the context of antimicrobial activity, the mechanism involves interference with microbial DNA replication and protein synthesis.

Identification and Validation of Specific Protein or Enzyme Targets (e.g., PARP1, BRD4, PBP)

Research has identified several specific protein and enzyme targets for quinazolin-4(3H)-one derivatives. The versatility of this scaffold allows it to bind to the active sites of a diverse range of proteins.

Tyrosine Kinases: Many derivatives show potent inhibitory activity against multiple tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Cyclin-Dependent Kinase 2 (CDK2), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR2). nih.govnih.gov Their ability to target these kinases, which are often overexpressed in cancer cells, makes them promising candidates for anticancer drug development. mdpi.com Some compounds have also shown potential as inhibitors of the AKT signaling pathway. nih.gov

PARP1 and BRD4: The quinazolinone core has been utilized to design dual-target inhibitors of Poly(ADP-ribose) polymerase-1 (PARP1) and Bromodomain-containing protein 4 (BRD4). These proteins are involved in DNA repair and epigenetic regulation, respectively, and their simultaneous inhibition can have a synergistic lethal effect on cancer cells. researchgate.net

Penicillin-Binding Proteins (PBPs): In bacteria, quinazolinones have shown the ability to form bonds with penicillin-binding proteins (PBPs), such as PBP2a in methicillin-resistant Staphylococcus aureus (MRSA). eco-vector.com This interaction disrupts bacterial cell wall synthesis, leading to an antibacterial effect. eco-vector.com

Compound ClassProtein/Enzyme TargetMechanism of InhibitionReference
Quinazolin-4(3H)-one derivativesEGFR, HER2, CDK2, VEGFR2ATP-competitive or non-competitive inhibition nih.govnih.gov
Quinazolin-4(3H)-one derivativesAKT1Potential inhibition of AKT pathway nih.gov
Quinazolin-4(3H)-one derivativesPARP1, BRD4Dual-target inhibition researchgate.net
Quinazolinone antibacterialsPenicillin-Binding Protein 2a (PBP2a)Binding to allosteric site eco-vector.com

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Mapping

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of 5-Bromo-8-methoxyquinazolin-4(3H)-one influences its biological activity. The activity of the quinazolinone scaffold can be significantly modulated by substitutions at various positions. acs.orgscite.ai

Substitutions on the Quinazolinone Core: SAR studies on antibacterials revealed that substitutions on the primary quinazolinone ring (ring 3) generally lead to reduced activity. For instance, introducing a bromo group at the C6 position was not tolerated and resulted in a loss of antibacterial activity. acs.org

Substitutions at Position 2: The nature of the substituent at position 2 is critical. For antioxidant activity, the presence of hydroxyl or methoxy (B1213986) groups on a phenyl ring at this position is often required. nih.govnih.gov For CDK9 inhibition, introducing acetamide (B32628) and acetanilide (B955) groups at position 2 enhanced inhibitory activity. mdpi.com

Influence of Halogens: The presence of a halogen, such as bromine, can be favorable. In one study, introducing a halogen (Br, Cl, or F) at the para-position of an acetanilide ring at position 2 resulted in excellent inhibition of CDK9. mdpi.com A derivative with a (3-bromophenyl) moiety at position 2 also showed significant improvement in CDK9 inhibitory activity. mdpi.com This suggests that the 5-bromo substitution on the core quinazolinone ring of the title compound could be a key determinant of its interaction with protein targets.

Influence of Methoxy Groups: Methoxy groups also play a significant role. Studies have shown that substituting a hydroxyl group with a methoxy group can restore activity in certain derivatives, indicating that hydrogen-bond acceptors may be allowed at specific positions. acs.org The 8-methoxy group on the title compound could therefore influence its binding affinity and specificity by acting as a hydrogen bond acceptor.

Cellular Pathway Modulation and Signaling Cascade Investigations (in vitro cell-based models)

The inhibition of specific protein targets by quinazolin-4(3H)-one derivatives leads to the modulation of various cellular pathways, which has been investigated using in vitro cell-based models.

Proliferation and Survival Pathways: By inhibiting kinases like EGFR, HER2, and VEGFR2, these compounds disrupt downstream signaling cascades such as the PI3K/AKT and MAPK pathways. mdpi.comnih.gov This interference can inhibit cell proliferation, block angiogenesis, and induce apoptosis in cancer cells. mdpi.comnih.gov

Cell Cycle Regulation: Inhibition of Cyclin-Dependent Kinases (CDKs) directly impacts cell cycle progression. mdpi.comnih.gov For example, dual inhibitors of CDK4 and microtubules have been shown to block cancer cells in both the G0/G1 and M phases of the cell cycle. mdpi.com

DNA Damage Response: Compounds targeting PARP1 interfere with the DNA damage repair process, which can be particularly effective in cancer cells that already have deficiencies in other repair pathways. nih.gov

Development as Chemical Probes for Biological Research

A chemical probe is a small molecule used to study and manipulate a biological system by engaging a specific protein target. Given their well-defined mechanisms of action and the ability to systematically modify their structure, quinazolin-4(3H)-one derivatives, including this compound, are excellent candidates for development as chemical probes. By conjugating the quinazolinone pharmacophore with a fluorophore, researchers have successfully developed fluorescent probes for visualizing α1-Adrenergic Receptors, demonstrating the utility of this scaffold in creating tools for biological research. nih.gov Such probes can be used for target validation, studying receptor localization, and high-throughput screening of other potential ligands. nih.gov

Mechanistic Insights into Antioxidant Activity (in vitro studies)

Many quinazolin-4(3H)-one derivatives exhibit significant antioxidant properties. mdpi.combookpi.org The mechanisms underlying this activity have been explored through various in vitro assays.

Free Radical Scavenging: These compounds can directly neutralize free radicals by donating a hydrogen atom or an electron. mdpi.com This activity is commonly measured using DPPH (2,2-diphenyl-1-picryl-hydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govmdpi.com

Reducing Power: The antioxidant potential is also assessed by their ability to reduce oxidized metal ions, such as Fe³⁺ to Fe²⁺. mdpi.com

Structural Influence: The antioxidant effectiveness is closely linked to the substitution pattern. The presence of electron-donating groups, particularly hydroxyl (-OH) groups on phenyl rings attached to the quinazolinone nucleus, significantly enhances radical-scavenging and reducing capabilities. nih.govmdpi.com The 8-methoxy group in this compound may contribute to its antioxidant potential. acs.org

Antioxidant AssayUnderlying MechanismKey Structural Features for ActivityReference
DPPH Radical ScavengingHydrogen/electron donation to neutralize DPPH radicalHydroxyl and methoxy groups on phenyl substituents nih.govmdpi.com
ABTS Radical ScavengingHydrogen/electron donation to neutralize ABTS radical cationOrtho-diphenolic derivatives show high activity mdpi.com
Reducing Power (e.g., FRAP)Electron donation to reduce metal ions (e.g., Fe³⁺ to Fe²⁺)Electron-donating moieties mdpi.com
Nitric Oxide ScavengingNeutralization of nitric oxide radicalsResonance effects and heteroatoms orientjchem.org

Antimicrobial Activity Mechanisms (in vitro studies)

Quinazolin-4(3H)-one derivatives have demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria as well as fungi. eco-vector.comnih.govnih.gov

Inhibition of Cell Wall Synthesis: As mentioned, one key mechanism is the binding to Penicillin-Binding Proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis for the bacterial cell wall. eco-vector.com

Interaction with DNA: It is proposed that these compounds can interact with bacterial DNA structures, potentially inhibiting DNA gyrase, an enzyme critical for DNA replication, thereby preventing bacterial proliferation. nih.govrjeid.com

Membrane Disruption: The lipophilicity of certain derivatives, influenced by their substituents, can enhance their ability to penetrate and disrupt the bacterial cell membrane. rjeid.com

Potential Applications in Non Clinical Research Domains

Development as Research Tools and Chemical Probes for Biological Studies

The quinazolin-4(3H)-one framework is a common feature in molecules designed as chemical probes to investigate biological pathways and protein functions. These tools are instrumental in target validation and understanding disease mechanisms. Given its structure, 5-Bromo-8-methoxyquinazolin-4(3H)-one could be functionalized to develop selective inhibitors or modulators for various enzymes and receptors. The bromo and methoxy (B1213986) substituents on the benzene (B151609) ring of the quinazolinone core can influence the molecule's steric and electronic properties, which can be fine-tuned to achieve desired selectivity and potency for a specific biological target.

The development of such chemical probes is a critical aspect of chemical biology, enabling the study of protein function in a cellular context. The quinazolinone scaffold's rigidity and synthetic tractability make it an attractive starting point for the design of libraries of compounds for high-throughput screening against novel biological targets.

Applications in Material Science Research (e.g., Luminescent Materials)

Quinazolinone derivatives have been recognized for their luminescent properties, making them promising candidates for the development of novel organic light-emitting diodes (OLEDs), fluorescent probes, and bio-imaging agents. nsf.govacs.org The fluorescence of these compounds often arises from intramolecular charge transfer (ICT) states, which can be sensitive to the surrounding environment.

The introduction of a bromine atom and a methoxy group, as in this compound, can significantly impact the photophysical properties of the quinazolinone core. The electron-donating methoxy group and the electron-withdrawing (via inductive effect) and heavy-atom-effect-inducing bromine atom can modulate the energy of the frontier molecular orbitals, potentially leading to compounds with interesting fluorescence or phosphorescence characteristics. Research into similarly substituted quinazolinones could pave the way for the application of this compound in the field of luminescent materials.

Table 1: Photophysical Properties of Selected Quinazolinone Derivatives
CompoundExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (Φ)Solvent
2-(2'-hydroxyphenyl)-4(3H)-quinazolinone3504500.02Ethanol (B145695)
2-Phenyl-4(3H)-quinazolinone3103750.11Cyclohexane

Role as Scaffolds in Agrochemical Research (e.g., Insecticides)

The quinazolin-4(3H)-one scaffold is a "privileged structure" in agrochemical research, appearing in a variety of compounds with fungicidal, herbicidal, and insecticidal activities. scispace.com The diverse biological activities of these compounds stem from their ability to interact with a wide range of biological targets in pests and pathogens.

The specific substitution pattern of this compound could be exploited to design novel agrochemicals. The bromine atom can enhance the lipophilicity of the molecule, potentially improving its penetration through the waxy cuticle of insects or the cell walls of fungi. The methoxy group can be a site for metabolic modification or can influence the binding affinity to the target protein. Therefore, this compound represents a valuable scaffold for the synthesis and screening of new potential insecticides and other crop protection agents.

Utilization in Catalysis or Ligand Design

The quinazolin-4(3H)-one structure contains nitrogen and oxygen atoms with lone pairs of electrons, making them potential coordination sites for metal ions. This characteristic suggests that this compound and its derivatives could be developed as ligands for transition metal catalysts. The resulting metal complexes could find applications in various organic transformations.

The design of new ligands is a cornerstone of catalysis research, and heterocyclic compounds like quinazolinones offer a rigid framework that can be systematically modified to tune the catalytic activity and selectivity of the metal center. While specific studies on the catalytic applications of this compound are not yet prevalent, the fundamental coordination chemistry of the quinazolinone ring system supports its potential in this field. For instance, the carbonyl oxygen and the adjacent nitrogen atom can act as a bidentate chelate for a metal ion. vulcanchem.com The development of quinazolinone-based catalysts could lead to novel and efficient synthetic methodologies.

Advanced Analytical Methodologies for Research and Development

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Reaction Progress Monitoring

Chromatographic methods are fundamental in determining the purity of 5-Bromo-8-methoxyquinazolin-4(3H)-one and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for these applications.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is a widely adopted technique for the analysis of quinazolinone derivatives due to its efficiency and versatility. For this compound, a C18 column is typically employed, offering excellent separation of the main compound from potential impurities and starting materials. The mobile phase commonly consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often containing a small percentage of formic acid to improve peak shape and ionization in mass spectrometric detection.

Monitoring of the elution is generally performed using a UV detector, as the quinazolinone ring system possesses strong chromophores that absorb in the UV region. The selection of an appropriate wavelength is crucial for sensitivity and selectivity. While specific experimental data for this compound is not widely published, analogous quinazolinone structures exhibit strong absorbance between 220 nm and 350 nm.

A hypothetical HPLC method for the purity assessment of this compound is outlined in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

This method would be validated for parameters such as linearity, accuracy, precision, and specificity to ensure its suitability for routine quality control.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS can be a valuable tool for the analysis of thermally stable and volatile compounds. For quinazolinone derivatives, derivatization may sometimes be necessary to improve their volatility. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the molecule upon electron ionization. For this compound, characteristic fragments would be expected due to the loss of the bromine atom, the methoxy (B1213986) group, and cleavage of the quinazolinone ring. The isotopic pattern of bromine (approximately equal intensity for 79Br and 81Br) would result in a characteristic M+2 peak, aiding in the identification of bromine-containing fragments.

Spectrophotometric Methods for Quantitative Analysis in Research Formulations

UV-Visible spectrophotometry offers a simple, rapid, and cost-effective method for the quantitative analysis of this compound in research formulations, provided that no other components in the matrix absorb at the analytical wavelength. The quinazolinone scaffold exhibits characteristic UV absorbance maxima. For other quinazolinone derivatives, absorption maxima have been reported in the range of 230-280 nm and around 300-320 nm. The specific λmax for this compound would need to be determined experimentally by scanning a dilute solution of the pure compound in a suitable solvent, such as ethanol (B145695) or methanol, across the UV-Vis spectrum.

Once the λmax is determined, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. This relationship allows for the determination of the concentration of this compound in unknown samples.

Table of Expected UV Absorption Maxima for Quinazolinone Derivatives

Compound TypeApproximate λmax (nm)
Unsubstituted Quinazolin-4(3H)-one235, 305
Substituted Quinazolin-4(3H)-ones230-280, 300-320

Hyphenated Techniques (e.g., LC-MS/MS) for Metabolite Profiling in In Vitro Systems

Understanding the metabolic fate of a new chemical entity is a critical aspect of drug discovery. Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are indispensable for the identification and characterization of metabolites in in vitro systems, such as human liver microsomes or hepatocytes. nih.gov

For this compound, in vitro metabolism studies would typically involve incubating the compound with liver microsomes in the presence of NADPH to initiate Phase I metabolic reactions. The resulting mixture is then analyzed by LC-MS/MS. The high separation power of HPLC combined with the sensitivity and specificity of tandem mass spectrometry allows for the detection and structural elucidation of metabolites, even at low concentrations.

Based on the structure of this compound and common metabolic pathways for related compounds, the following metabolic transformations could be anticipated:

Oxidation: Hydroxylation of the aromatic ring or the quinazolinone nucleus.

Demethylation: O-demethylation of the methoxy group to form a phenol.

Glucuronidation: Conjugation of a glucuronic acid moiety to a hydroxyl group formed during Phase I metabolism (a Phase II reaction).

The identification of these potential metabolites is achieved by comparing the mass spectra of the parent compound with those of the species detected in the post-incubation mixture. The mass shift from the parent drug indicates the type of metabolic modification. For example, a +16 Da shift would suggest an oxidation, while a -14 Da shift would be indicative of a demethylation. Further structural information can be obtained from the MS/MS fragmentation patterns of the metabolites.

Table of Potential Metabolites of this compound and their Mass Shifts

Metabolic ReactionMass Shift (Da)Potential Metabolite Structure
Oxidation (Hydroxylation)+16Hydroxylated this compound
Demethylation-145-Bromo-8-hydroxyquinazolin-4(3H)-one
Glucuronidation (of hydroxylated metabolite)+176Glucuronide conjugate of hydroxylated this compound

These in vitro metabolite profiling studies provide crucial insights into the potential metabolic pathways of this compound, helping to predict its in vivo behavior and identify any potentially reactive or pharmacologically active metabolites.

Challenges and Future Research Directions

Synthetic Challenges and Opportunities for Novel Methodologies

The synthesis of substituted quinazolinones, including 5-Bromo-8-methoxyquinazolin-4(3H)-one, often involves multi-step processes that can be hindered by harsh conditions, the use of hazardous reagents, and modest yields. dntb.gov.ua A primary challenge lies in the regioselective introduction of the bromo and methoxy (B1213986) groups onto the anthranilic acid precursor, which is a common starting material for quinazolinone synthesis. oaji.net Traditional methods may require protecting groups or lead to isomeric mixtures that are difficult to separate.

Future research should focus on developing more efficient and environmentally benign synthetic pathways. nih.gov Opportunities for innovation include:

Catalyst Development : The use of novel, recoverable heterogeneous nanocatalysts could offer high yields (78–96%) and facilitate easier product purification. dntb.gov.ua Transition-metal-free approaches are also attractive for reducing toxic residues. frontiersin.org

Green Chemistry : Employing green oxidants like molecular oxygen and avoiding toxic solvents are crucial steps toward sustainable synthesis. dntb.gov.ua Microwave-assisted, solvent-free synthesis represents another eco-friendly alternative that can significantly reduce reaction times. frontiersin.org

These advanced methodologies could provide more direct and higher-yielding routes to this compound, making it more accessible for further investigation.

Unexplored Reactivity and Derivatization Potential

The structure of this compound contains several reactive sites, offering extensive potential for derivatization to create a library of novel compounds. The bromine atom at the 5-position is a particularly valuable handle for post-synthetic modification.

Key areas for exploring its reactivity include:

Cross-Coupling Reactions : The C-Br bond is an ideal site for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of substituents (aryl, alkyl, amino groups), which can modulate the compound's biological activity and physical properties. The tolerance of iodo and bromo moieties in some synthetic techniques affords flexibility for these further manipulations. frontiersin.org

Functionalization of the Quinazolinone Core : The nitrogen atom at the N-3 position can be alkylated or arylated to introduce further diversity. Additionally, other positions on the heterocyclic ring system could be targeted for functionalization through C-H activation or other advanced synthetic methods.

Modification of the Methoxy Group : The 8-methoxy group could be demethylated to yield a hydroxyl group, which can then serve as a point for further derivatization through etherification or esterification, potentially altering solubility or creating new interaction points for biological targets.

Table 1: Potential Derivatization Reactions for this compound

Reactive SiteReaction TypePotential Reagents/CatalystsPotential Outcome
C5-BromineSuzuki CouplingAryl boronic acids, Pd catalystIntroduction of new aryl groups
C5-BromineBuchwald-Hartwig AminationAmines, Pd catalystIntroduction of substituted amino groups
N3-HydrogenAlkylation/ArylationAlkyl/aryl halides, baseModification of substitution at N3 position
C8-MethoxyDemethylationBBr₃, HBrConversion to hydroxyl group for further functionalization

Advancing Mechanistic Understanding of Biological Interactions

Quinazolinone scaffolds are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.com Derivatives have been identified as potent inhibitors of crucial cellular targets like epidermal growth factor receptor (EGFR) and poly(ADP-ribose) polymerase (PARP-1). nih.govnih.govrsc.org A significant challenge is to elucidate the precise mechanism of action for any given derivative, including this compound.

Future research should be directed at:

Target Identification and Validation : Identifying the specific molecular targets of this compound is a primary goal. This involves screening against panels of kinases, enzymes, and receptors to pinpoint high-affinity interactions.

Structural Biology : Obtaining co-crystal structures of the compound bound to its biological target(s) through X-ray crystallography or cryo-electron microscopy would provide invaluable, atomic-level insights into its binding mode. This information is critical for understanding the roles of the bromo and methoxy substituents in target engagement.

Biophysical Techniques : Employing techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can quantify the binding affinity and thermodynamics of the interaction between the compound and its target protein, offering a deeper understanding of the molecular recognition process.

A thorough mechanistic understanding is essential for optimizing the compound's activity and selectivity, transforming it from a lead compound into a potential therapeutic agent. nih.gov

Integration of Computational and Experimental Approaches for Rational Design

The rational design of new, more potent analogues of this compound can be significantly accelerated by integrating computational chemistry with experimental synthesis and testing. nih.gov This synergistic approach helps to prioritize synthetic targets, reduce costs, and avoid the blindness of random drug design. nih.gov

Key integrated strategies include:

Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR models can be developed to correlate the structural features of a series of quinazolinone derivatives with their biological activity. nih.gov These models can then predict the activity of new, unsynthesized compounds, guiding the design process.

Molecular Docking and Simulation : Molecular docking can predict the binding orientation of this compound and its derivatives within the active site of a target protein. nih.govresearchgate.net Subsequent molecular dynamics (MD) simulations can assess the stability of these interactions over time, providing insights into the dynamic nature of the binding. nih.gov

In Silico ADMET Prediction : Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. rsc.org This allows for the early identification of molecules with poor pharmacokinetic profiles, focusing resources on candidates with a higher probability of success.

This iterative cycle of computational design, chemical synthesis, and biological evaluation creates a powerful feedback loop for the rapid optimization of lead compounds. nih.govnih.gov

Table 2: Computational Tools in the Rational Design of Quinazolinone Derivatives

Computational MethodApplicationInformation Gained
Molecular DockingPredicting binding mode in a target's active siteBinding orientation, key interactions (e.g., hydrogen bonds) researchgate.net
Molecular Dynamics (MD) SimulationAssessing the stability of the ligand-protein complexConformational changes, stability of interactions over time nih.gov
Quantitative Structure-Activity Relationship (QSAR)Correlating chemical structure with biological activityPredictive models for designing more potent compounds nih.gov
ADMET PredictionIn silico evaluation of pharmacokinetic propertiesDrug-likeness, potential toxicity, metabolic stability rsc.org

Emerging Research Avenues for Quinazolinone Frameworks

Beyond their established roles in medicine, quinazolinone frameworks are being explored for novel applications, opening up new research avenues that could involve derivatives like this compound.

Promising emerging areas include:

Luminescent Materials and Bioimaging : Certain quinazolinone derivatives exhibit favorable luminescence properties. rsc.orgresearchgate.net With excellent biocompatibility and low toxicity, they are becoming promising candidates for use as fluorescent probes and biological imaging reagents. rsc.orgresearchgate.net Research could focus on tuning the photophysical properties of the this compound scaffold to develop sensors for specific ions or biomolecules.

Molecular Hybridization : A modern drug design strategy involves combining the quinazolinone scaffold with other known pharmacophores into a single "hybrid" molecule. nih.gov This approach aims to create agents with dual or multiple modes of action, which can be effective against complex diseases or drug-resistant targets. nih.gov

Materials Science : The rigid, planar structure and potential for self-assembly through hydrogen bonding make quinazolinones interesting candidates for the development of novel organic materials, such as organic light-emitting diodes (OLEDs) or semiconductors.

Exploring these non-traditional applications could reveal new value and utility for the quinazolinone chemical space, driven by the unique electronic and steric properties imparted by substituents like bromine and methoxy groups.

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-8-methoxyquinazolin-4(3H)-one?

Methodological Answer: The synthesis typically involves cyclization of substituted anthranilic acid derivatives. For example:

  • Step 1: React 5-bromo anthranilic acid with a methoxy-substituted acyl chloride (e.g., o-amino benzoyl chloride) in pyridine at room temperature to form a benzoxazinone intermediate .
  • Step 2: Treat the intermediate with hydrazine hydrate under reflux (120–130°C for 3 hours) to yield the quinazolinone core .
  • Purification: Recrystallize from ethanol or glacial acetic acid for high purity (>95%) .

Key Data:

  • Reaction yield: ~70–80% under anhydrous conditions .
  • Characterization: Confirm structure via 1H^1H NMR (DMSO-d6d_6, δ 7.2–8.5 ppm for aromatic protons) and IR (C=O stretch at 1680–1700 cm1^{-1}) .

Q. How is the compound characterized for structural confirmation?

Methodological Answer:

  • X-ray Crystallography: Resolve crystal structure to confirm substituent positions and hydrogen bonding (e.g., O–H···N interactions in quinazolinone derivatives) .
  • Spectroscopy:
    • 1H^1H and 13C^{13}C NMR: Assign methoxy (δ ~3.8 ppm) and bromine-substituted aromatic protons (δ 7.5–8.0 ppm) .
    • Mass Spectrometry (EI-MS): Look for molecular ion peaks at m/z 257 [M+^+] and fragments corresponding to Br loss .
  • Elemental Analysis: Validate purity (>98%) with C, H, N percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How do substituent positions (e.g., bromine at C5, methoxy at C8) influence biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR):
    • Bromine: Enhances electrophilic reactivity, improving binding to enzyme active sites (e.g., acetylcholinesterase inhibition in Alzheimer’s studies) .
    • Methoxy: Increases lipophilicity, enhancing blood-brain barrier penetration (logP ~2.5 for 8-methoxy derivatives vs. ~1.8 for unsubstituted analogs) .
  • Experimental Design: Compare IC50_{50} values of analogs in enzyme assays (e.g., 6,7-dimethoxy derivatives show IC50_{50} = 1.2 µM vs. 5-Bromo-8-methoxy at 0.8 µM) .

Data Contradiction Note:
Some studies report reduced activity with bulkier substituents (e.g., dibromo derivatives), suggesting steric hindrance may offset electronic benefits .

Q. What computational methods are used to predict the compound’s pharmacokinetics?

Methodological Answer:

  • QSAR Modeling: Use descriptors like polar surface area (PSA), logP, and H-bond donors/acceptors to predict absorption and CNS penetration .
  • Molecular Docking: Simulate binding to target proteins (e.g., amyloid-beta aggregates) using AutoDock Vina. Key interactions include π-π stacking with Phe20 and hydrogen bonds to Ser198 .
  • ADMET Prediction: Tools like SwissADME estimate bioavailability (e.g., 85% for 5-Bromo-8-methoxyquinazolinone vs. 60% for non-methoxy analogs) .

Q. How can contradictory data on biological activity be resolved?

Methodological Answer:

  • Control Variables: Standardize assay conditions (e.g., pH, temperature) to isolate substituent effects. For example, conflicting IC50_{50} values may arise from differences in solvent (DMSO vs. PBS) .
  • Meta-Analysis: Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .
  • Mechanistic Studies: Use fluorescence quenching or isothermal titration calorimetry (ITC) to validate binding constants independently .

Q. What strategies optimize reaction yields in large-scale synthesis?

Methodological Answer:

  • Catalyst Screening: Test Pd/C or CuI for coupling reactions; yields improve from 65% to 85% with 5 mol% CuI .
  • Solvent Optimization: Replace glacial acetic acid with DMF to reduce side reactions (e.g., demethylation) .
  • Process Monitoring: Use TLC (Rf_f = 0.5 in ethyl acetate/hexane, 1:1) to track intermediate formation and minimize byproducts .

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